6-chloro-N-cyclopropylpyridine-3-sulfonamide
CAS No.: 923226-48-6
Cat. No.: VC4357115
Molecular Formula: C8H9ClN2O2S
Molecular Weight: 232.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923226-48-6 |
|---|---|
| Molecular Formula | C8H9ClN2O2S |
| Molecular Weight | 232.68 |
| IUPAC Name | 6-chloro-N-cyclopropylpyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C8H9ClN2O2S/c9-8-4-3-7(5-10-8)14(12,13)11-6-1-2-6/h3-6,11H,1-2H2 |
| Standard InChI Key | JLCDCYNJKALDJO-UHFFFAOYSA-N |
| SMILES | C1CC1NS(=O)(=O)C2=CN=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 232.69 g/mol . Its structure comprises a pyridine ring substituted at the 3-position with a sulfonamide group () and at the 6-position with chlorine. The sulfonamide nitrogen is further bonded to a cyclopropyl ring, introducing steric constraints that may influence reactivity and binding interactions .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 6-chloro-N-cyclopropylpyridine-3-sulfonamide | |
| SMILES | ||
| InChIKey | JLCDCYNJKALDJO-UHFFFAOYSA-N | |
| XLogP3-AA (Partition Coefficient) | 1.3 |
The cyclopropyl group’s planar geometry and angle strain may confer unique electronic effects, potentially modulating the sulfonamide’s acidity or hydrogen-bonding capacity .
Physicochemical Properties
Computed and Experimental Data
PubChem lists computed properties, including a hydrogen bond donor count of 1 (sulfonamide NH) and acceptor count of 4 (sulfonyl oxygens and pyridine nitrogen) . The rotatable bond count of 3 indicates moderate flexibility, primarily from the cyclopropyl-sulfonamide linkage.
Table 2: Physicochemical Profile
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 232.69 g/mol | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bonds | 3 | PubChem |
| Topological Polar Surface Area | 76.7 Ų | PubChem |
Experimental data on solubility and melting point remain unreported, though sulfonamides generally exhibit moderate aqueous solubility dependent on pH .
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